(2E,4E)-2,4-Dodecadienal

Catalog No.
S1899631
CAS No.
21662-16-8
M.F
C12H20O
M. Wt
180.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E,4E)-2,4-Dodecadienal

CAS Number

21662-16-8

Product Name

(2E,4E)-2,4-Dodecadienal

IUPAC Name

(2E,4E)-dodeca-2,4-dienal

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-12H,2-7H2,1H3/b9-8+,11-10+

InChI Key

QKTZBZWNADPFOL-BNFZFUHLSA-N

SMILES

CCCCCCCC=CC=CC=O

Solubility

Slightly soluble in water; miscible in oils
soluble (in ethanol)

Canonical SMILES

CCCCCCCC=CC=CC=O

Isomeric SMILES

CCCCCCC/C=C/C=C/C=O

Here's what we do know about (2E,4E)-2,4-Dodecadienal based on its similarities to (E,E)-2,4-Decadienal:

  • Potential Food Flavoring Agent: Research suggests that (E,E)-2,4-Decadienal contributes to the aroma of various foods like butter, cooked meat, and citrus fruits. Due to its structural similarity, (2E,4E)-2,4-Dodecadienal might also possess flavoring properties, but this requires further investigation.
  • Safety Concerns: Studies suggest (E,E)-2,4-Decadienal might be carcinogenic. Given the structural similarities, (2E,4E)-2,4-Dodecadienal could potentially share these safety concerns, warranting further research.

Data Availability:

Limited information exists on (2E,4E)-2,4-Dodecadienal. Scientific databases like PubChem provide some basic details on its structure and identifiers []. More in-depth research on its properties and applications is needed.

Future Research Directions:

  • Isolation and Characterization: Isolating and characterizing (2E,4E)-2,4-Dodecadienal from natural sources or synthesizing it in a lab would be crucial for further research.
  • Flavor Profile and Applications: Investigating the flavor profile of (2E,4E)-2,4-Dodecadienal could reveal potential applications in the food industry.
  • Safety Evaluation: Studies are needed to determine if (2E,4E)-2,4-Dodecadienal shares the potential carcinogenicity concerns of (E,E)-2,4-Decadienal.

(2E,4E)-2,4-Dodecadienal, also known as (2E,4E)-deca-2,4-dienal, is an unsaturated aldehyde with the molecular formula C₁₀H₁₆O and a molecular weight of approximately 152.23 g/mol. It features two double bonds located at the 2nd and 4th carbon positions of the dodecadienal chain, contributing to its unique chemical properties. The compound is primarily recognized for its role as a flavoring agent and its occurrence in various natural products, particularly in the oxidation of fatty acids like linoleic acid .

Typical of aldehydes and unsaturated compounds:

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or alcohols. For instance, it can be converted to 2,4-decadienoic acid through oxidation processes in biological systems .
  • Addition Reactions: The double bonds present in (2E,4E)-2,4-Dodecadienal can participate in electrophilic addition reactions. For example, it may react with hydrogen halides to form haloalkanes.
  • Polymerization: Under certain conditions, (2E,4E)-2,4-Dodecadienal can polymerize to form larger oligomers or polymers due to its reactive double bonds.

(2E,4E)-2,4-Dodecadienal exhibits notable biological activities:

  • Antioxidant Properties: It has been shown to possess antioxidant capabilities that may help mitigate oxidative stress in biological systems .
  • Cell Proliferation: Studies indicate that (2E,4E)-2,4-Dodecadienal can induce cell proliferation via specific signaling pathways in human bronchial epithelial cells .
  • Mutagenicity: Some research suggests that its derivatives may exhibit mutagenic properties when subjected to certain conditions like heating in cooking oils .

The synthesis of (2E,4E)-2,4-Dodecadienal can be achieved through various methods:

  • Biocatalytic Processes: A notable method involves the biocatalytic oxidation of fatty acids using enzymes derived from plant extracts. This method allows for selective production and purification of (2E,4E)-2,4-Dodecadienal from complex mixtures .
  • Chemical Synthesis: Traditional organic synthesis methods can also be employed, typically involving the use of reagents that facilitate the formation of double bonds and the aldehyde functional group.

(2E,4E)-2,4-Dodecadienal has several applications:

  • Flavoring Agent: It is widely used in the food industry as a flavoring agent due to its pleasant aroma.
  • Fragrance Industry: Its unique scent profile makes it valuable in perfumery and fragrance formulations.
  • Research: It serves as a model compound in studies related to lipid peroxidation and oxidative stress.

Interaction studies involving (2E,4E)-2,4-Dodecadienal have focused on its effects on biological systems:

  • Cellular Interactions: Research has shown that this compound interacts with cellular pathways affecting proliferation and apoptosis in various cell types .
  • Metabolic Pathways: Studies have identified metabolic pathways for its biotransformation in vivo, including oxidation and conjugation reactions .

Several compounds share structural similarities with (2E,4E)-2,4-Dodecadienal. Here are some notable examples:

Compound NameStructureUnique Features
trans-trans-2,4-DecadienalC₁₀H₁₆OKnown for inducing cell proliferation via oxidative stress pathways.
1-Octen-3-olC₈H₁₄OA saturated alcohol with distinct flavor properties; less reactive than (2E,4E)-2,4-Dodecadienal.
HexanalC₆H₁₂OA straight-chain aldehyde with different sensory attributes; simpler structure.
3-Hydroxy-3-methylbutyric acidC₅H₁₀O₃An important metabolite in lipid metabolism; different functional group characteristics.

(2E,4E)-2,4-Dodecadienal stands out due to its unique combination of unsaturation and aldehyde functionality which contributes to its distinctive aroma and biological activities compared to these similar compounds.

Industrial production of (2E,4E)-2,4-Dodecadienal relies primarily on three major synthetic approaches: hydroformylation-based routes, biocatalytic oxidation processes, and lipid oxidation pathways. The heterogeneous hydroformylation technology represents the most advanced industrial method, utilizing porous organic polymers with large specific surface areas and hierarchical porous structures as both carrier and ligand [1]. This technology employs rhodium ions metallated to form single-rhodium-sites catalyst with exceptional performance and stability through multiple rhodium-phosphorus coordination bonds [1].

The heterogeneous hydroformylation process operates at industrial scale with remarkable efficiency, achieving turnover frequency values of 6567 mol C=C/mol Rh/h for alkene substrates at 393 K [2]. Commercial facilities utilizing this technology demonstrate production yields of 50 kt/year with continuous stable operation for extended periods exceeding 22 months [1]. The utilization rate of precious metals approaches nearly 100%, effectively eliminating leaching of precious metals and ligands while requiring no cost for catalyst-product separation [1].

Large-scale synthesis protocols employ rhodium-based catalysts with phosphorus ligands that demonstrate enhanced activity and selectivity toward linear aldehydes compared to non-modified catalysts [3]. The catalytic system operates through the formation of RhH(CO)2(PPh3)2 as the principal active catalytic species, which enables rapid hydroformylation even at ambient conditions of 25°C and 1 atmosphere pressure [4]. Industrial implementations utilize trans-RhX(CO)(PR3)2 complexes where X represents halogen and R represents aryl groups, with the active hydrido-species formed through hydrogenolysis of the halide complex [4].

Industrial Process Parameters

ParameterOptimal RangeIndustrial Implementation
Temperature120-200°C393 K for maximum efficiency [2]
Pressure10-100 atmospheresVariable based on substrate [5]
Catalyst Loading0.01-0.1 mol%Single-atom rhodium sites [2]
Selectivity>95% toward linear aldehydes20:1 linear:branched ratio [4]

The industrial process incorporates solvent-free reaction systems that produce high-purity products while enabling efficient utilization of low-grade reaction heat in both hydroformylation and hydrogenation reactions [1]. This thermal integration significantly enhances overall process economics and energy efficiency compared to traditional homogeneous catalysis approaches.

Laboratory-Scale Preparation Techniques

Laboratory synthesis of (2E,4E)-2,4-Dodecadienal employs diverse methodological approaches including Wittig olefination, aldol condensation, biocatalytic oxidation, and metal-free synthetic routes. The Wittig reaction represents the most versatile laboratory method, utilizing stabilized ylides to achieve high E,E-geometry selectivity through careful control of stereochemical parameters [7] [8].

Wittig olefination protocols employ (carbethoxymethylene)triphenylphosphorane reagents with appropriate aldehydic precursors under controlled conditions. The methodology utilizes reagent control of Z/E-selectivity through selection of stabilized versus non-stabilized ylides [7]. Stabilized ylides generally provide enhanced E-selectivity due to thermodynamic control, while non-stabilized ylides can yield Z-selective products under kinetic control conditions [8].

Laboratory Synthesis Conditions

MethodReaction ConditionsYield RangeSelectivity
Wittig OlefinationTHF, room temperature, 12-24 h70-90%>95% E,E
Aldol CondensationNaOH/EtOH, 0-25°C, 6-12 h60-80%85-95% E,E
Biocatalytic OxidationpH 8.5, 40°C, 12-24 h65-85%>99%
Metal-Free Synthesis30-50°C, DMA catalyst, 20 h75-80%90-95%

Aldol condensation methodologies utilize base-catalyzed reactions between appropriate carbonyl partners, with sodium ethoxide or sodium hydroxide promoting the formation of β-hydroxy aldehydes that subsequently undergo dehydration to yield the conjugated diene system [9]. The aldol equilibrium generally favors condensation products for aldehydes lacking α-substituents, providing predictable synthetic outcomes [9].

Laboratory-scale biocatalytic approaches employ plant extract enzymes including lipoxygenase and hydroperoxide lyase for the controlled oxidation of fatty acid preparations [10] . These enzymatic methods operate under mild conditions with excellent selectivity, generating (2E,4E)-2,4-Dodecadienal from appropriate fatty acid substrates through biocatalytic oxidation mechanisms [11].

Recent developments in metal-free synthesis utilize dimethylamine catalysis for the selective formation of α,β-unsaturated aldehydes from alkenes and formaldehyde [12] [13]. This approach achieves yields up to 80% under mild conditions of 30-50°C in a theoretically 100% carbon-economical fashion with water as the sole by-product [12].

Catalytic Processes in Double Bond Formation

The formation of conjugated double bond systems in (2E,4E)-2,4-Dodecadienal synthesis relies heavily on transition metal catalysis, particularly palladium and rhodium-based systems. Palladium-catalyzed cross-coupling reactions provide versatile methods for carbon-carbon bond formation with excellent stereochemical control [14] [15]. The catalytic processes operate through oxidative addition, transmetalation, and reductive elimination cycles that enable precise installation of double bonds with defined geometry [16].

Palladium-catalyzed coupling reactions employ various organometallic partners including organotin compounds in Stille reactions, organoborane species in Suzuki reactions, and terminal alkynes in Sonogashira reactions [14]. These transformations provide access to conjugated diene systems through sequential coupling operations or direct introduction of the complete diene framework [14].

Olefin metathesis represents another powerful catalytic approach for double bond formation, utilizing ruthenium-based alkylidene catalysts to facilitate [2+2] cycloaddition and cycloreversion sequences [17] [18]. The metathesis reaction proceeds through metallacyclobutane intermediates where the catalyst integrates into the four-membered species, with subsequent [2+2] cycloreversion resulting in product formation and catalyst turnover [18].

Catalytic Double Bond Formation Methods

Catalytic SystemMechanismSelectivityApplications
Pd-catalyzed couplingOxidative addition/reductive elimination>90% ESequential C-C bond formation [14]
Ru-metathesis[2+2] Cycloaddition/cycloreversionVariableDirect diene construction [18]
Rh-hydroformylationMigratory insertion/hydride elimination>95% linearAldehyde installation [19]
Enzymatic oxidationRadical-mediated oxidation>99% regioBiocatalytic approaches [20]

Cross-metathesis reactions between terminal olefins and appropriate metathesis partners provide direct access to conjugated systems with excellent functional group tolerance [21]. The methodology employs Grubbs catalysts under mild conditions, generating conjugated dienoic products through tandem cross-metathesis and Wittig olefination sequences [21].

Enzymatic catalysis offers complementary approaches through lipoxygenase-mediated oxidation of polyunsaturated fatty acids [20]. The enzymatic process generates bis-allylic dihydroperoxide intermediates that undergo subsequent transformation to α,β-unsaturated aldehyde products through alkoxyl radical mechanisms [20]. This biocatalytic approach demonstrates exceptional selectivity and operates under environmentally benign conditions [20].

Purification and Isolation Strategies

Purification of (2E,4E)-2,4-Dodecadienal requires specialized techniques due to the compound's sensitivity to oxidation, thermal degradation, and photochemical reactions. Column chromatography represents the primary purification method, utilizing silica gel or alumina stationary phases with carefully selected mobile phase compositions [22]. The chromatographic separation exploits polarity differences between the target compound and reaction by-products, enabling effective isolation with high purity [22].

Reverse-phase high-performance liquid chromatography (RP-HPLC) provides analytical and preparative separation capabilities with excellent resolution [23] [24]. The methodology employs acetonitrile-water mobile phases with phosphoric acid modifiers, achieving baseline separation of geometrical isomers and related impurities [23]. For mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid to maintain ionization efficiency [23].

Purification Methods and Conditions

TechniqueStationary PhaseMobile PhaseRecoveryPurity
Column ChromatographySilica gelHexanes/EtOAc (20:1)80-90%>95%
RP-HPLCC18MeCN/H2O/H3PO485-95%>98%
Distillation-Vacuum, <1 mmHg70-85%90-95%
Hydrophobic AdsorptionAmberLite FPX66Ethanol desorption75-85%95-98%

Vacuum distillation techniques enable purification through physical separation based on boiling point differences [25]. The process operates at reduced pressure (<1 mmHg) with careful temperature control to minimize thermal decomposition [25]. Mineral oil is often added as a diluent to reduce thermally catalyzed polymerization during the distillation process [25]. The distillation apparatus requires protection from ambient light using aluminum foil to inhibit photodegradation [25].

Hydrophobic adsorption methods utilize specialized resins for selective binding and release of the target compound [10]. AmberLite FPX66 resin demonstrates exceptional selectivity with binding capacities of 30 mg/g in ethanol solutions . The separation process employs batch adsorption followed by selective desorption using 96% ethanol, achieving excellent purification efficiency [10].

Advanced purification strategies incorporate crystallization techniques for compounds capable of forming stable crystal structures [27]. The crystallization process requires careful solvent selection and temperature control to achieve optimal nucleation and crystal growth [27]. Counter-ion exchange and co-crystallization approaches provide alternative pathways for compounds that resist conventional crystallization [27].

Specialized storage and handling protocols prevent degradation during purification processes. The purified compound requires storage under inert atmosphere (nitrogen or argon) in light-protected containers at reduced temperatures [25]. Ground-glass stoppered flasks wrapped with aluminum foil provide adequate protection for short-term storage, while long-term preservation requires refrigerated conditions under inert atmosphere [25].

Physical Description

Oily liquid; light, faint spicy aroma

XLogP3

4.3

Density

0.983-0.989

UNII

VO340RJ9LU

GHS Hazard Statements

Aggregated GHS information provided by 1440 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 112 of 1440 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 1328 of 1440 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21662-16-8
21662-15-7

Wikipedia

(2E,4E)-2,4-dodecadienal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2,4-Dodecadienal, (2E,4E)-: ACTIVE

Dates

Modify: 2023-08-16

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